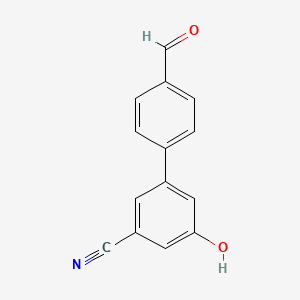
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% (2-CN-DMPP) is a synthetic compound used in a variety of scientific research applications. It is an organocyanide compound, with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol. 2-CN-DMPP is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 83-85°C.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as 2-cyano-3-methoxy-4-methylphenylboronic acid, which is used in the synthesis of pharmaceuticals. 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is also used in the synthesis of various polymers, such as poly(2-cyano-5-chloro-2,3-dimethylphenol). Additionally, 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is used in the synthesis of various dyes, such as 2-cyano-3-methoxy-4-methylphenylboronic acid.
Wirkmechanismus
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is an organocyanide compound, and its mechanism of action is based on its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds allow 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% to form strong complexes with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic, and no adverse effects have been reported in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 83-85°C and a low volatility. Additionally, it is soluble in organic solvents, making it easy to use in a variety of reactions. However, it is important to note that 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is a relatively expensive compound, and it is also susceptible to hydrolysis.
Zukünftige Richtungen
Given its wide range of applications, there are several potential future directions for 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%. One potential direction is the development of new synthetic methods for the production of 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%. Additionally, there is potential for the development of new applications for 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%, such as the synthesis of new pharmaceuticals or polymers. Finally, further research into the biochemical and physiological effects of 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% could lead to new insights into its potential use as a therapeutic agent.
Synthesemethoden
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% can be synthesized in several different ways. The most common method is the reaction of 2-cyano-5-chloro-2,3-dimethylphenol with sodium hydroxide in aqueous ethanol. This method yields a 95% pure product. Another method involves the reaction of 2-cyano-5-chloro-2,3-dimethylphenol with sodium borohydride in aqueous ethanol. This method yields a 99.5% pure product.
Eigenschaften
IUPAC Name |
4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHBDKSOVIMIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684649 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261900-93-9 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














